8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione
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Overview
Description
Preparation Methods
The synthesis of 8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione involves several steps. The key intermediate, 1-(2-pyrimidinyl) piperazine, is synthesized through chlorination and cyclization condensation reaction with diethanolamine as the initial material . The overall synthesis can be done in one pot with a 51.8% yield . Industrial production methods often involve coupling a four-carbon aliphatic chain with one of the fragments, followed by attachment of the second unit . This process has been optimized to improve yield and reduce production costs .
Chemical Reactions Analysis
8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed in the literature.
Reduction: Reduction reactions are possible, but again, specific conditions are not widely documented.
Substitution: The compound can undergo substitution reactions, particularly involving the pyrimidinyl and piperazinyl groups. Common reagents used in these reactions include chlorinating agents and cyclization catalysts.
Scientific Research Applications
8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione involves its high affinity for serotonin (5-HT1A) receptors . Unlike typical benzodiazepine anxiolytics, it does not exert anticonvulsant or muscle relaxant effects and lacks the prominent sedative effect . It has moderate affinity for brain D2-dopamine receptors and may have indirect effects on other neurotransmitter systems .
Comparison with Similar Compounds
8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione is unique in its class due to its specific receptor affinities and lack of sedative effects. Similar compounds include:
Tandospirone: Another azaspiro compound with similar anxiolytic properties.
Gepirone: Shares a similar mechanism of action but differs in its pharmacokinetic profile.
Ipsapirone: Another compound with high affinity for serotonin receptors but with different clinical applications.
This compound’s unique profile makes it a valuable tool in both research and clinical settings, offering an alternative to traditional anxiolytics with fewer side effects.
Properties
Molecular Formula |
C21H31N5O2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-1,4-dione |
InChI |
InChI=1S/C21H31N5O2/c27-18-4-5-19(28)21(18)6-12-24(13-7-21)10-1-2-11-25-14-16-26(17-15-25)20-22-8-3-9-23-20/h3,8-9H,1-2,4-7,10-17H2 |
InChI Key |
PEYNJZVBQFSXDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(C1=O)CCN(CC2)CCCCN3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
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